N,2-dimethylcyclopropan-1-amine, Mixture of diastereomers
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Overview
Description
N,2-dimethylcyclopropan-1-amine, Mixture of diastereomers, is a compound with the molecular formula C5H11N and a molecular weight of 85.1. This compound is characterized by the presence of a cyclopropane ring substituted with a dimethylamino group at the 1-position and a methyl group at the 2-position. The term “mixture of diastereomers” indicates that the compound exists as a mixture of stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethylcyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. The resulting cyclopropane can then be aminated using a suitable amine source under basic conditions to yield N,2-dimethylcyclopropan-1-amine .
Industrial Production Methods
Industrial production of N,2-dimethylcyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Cyclopropane carboxylic acids or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
N,2-dimethylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,2-dimethylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropane ring and an amino group.
N-methylcyclopropylamine: Similar structure but with a single methyl group on the nitrogen.
2-methylcyclopropan-1-amine: Similar structure but with a methyl group at the 2-position without the N-methyl substitution.
Uniqueness
N,2-dimethylcyclopropan-1-amine is unique due to its combination of a cyclopropane ring with both N-methyl and 2-methyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1251104-34-3 |
---|---|
Molecular Formula |
C5H11N |
Molecular Weight |
85.1 |
Purity |
95 |
Origin of Product |
United States |
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